Pregnanediol V

Description

Historical Context of Pregnanediol (B26743) Discovery and Initial Scientific Inquiry

The journey to understanding pregnanediol began in the early 20th century. Guy Frederic Marrian, working in London, isolated a substance from the urine of pregnant women that possessed two hydroxyl groups. wikipedia.org Around the same time, Adolf Butenandt, a Nobel Prize winner at the Chemical University Laboratory in Göttingen, investigated the components of pregnancy urine, successfully elucidated the structure of this diol, and named it "pregnandiol". wikipedia.orgnih.gov The name is derived from the Latin "praegnans" (pregnant). wikipedia.org Butenandt's work was a pivotal step, as he managed to convert pregnanediol into a chemically pure form of progesterone (B1679170). nih.gov

A significant breakthrough occurred in 1936 when Venning and Browne demonstrated the presence of pregnanediol glucuronide in the urine of pregnant women. wikipedia.org Their research established that the concentration of pregnanediol in urine reflects the amount of progesterone being excreted, thereby offering an indirect but reliable measure of progesterone levels and, consequently, the functionality of the corpus luteum. wikipedia.org

Overview of Pregnanediol Isomers and Their Significance in Steroid Metabolism

Progesterone metabolism is a complex process occurring primarily in the liver, leading to various metabolites. rupahealth.combritannica.com Pregnanediol is a terminal urinary metabolite of progesterone and exists in several stereoisomeric forms. rupahealth.com The initial and determining step in the formation of the main isomers involves two key enzymes: 5-alpha-reductase and 5-beta-reductase. rupahealth.com

The pathway initiated by 5-alpha-reductase leads to the formation of alpha-pregnanediol (α-pregnanediol). This pathway also produces allopregnanolone (B1667786), a neurosteroid known for its calming and anti-inflammatory effects. rupahealth.comrupahealth.comrupahealth.com Conversely, the 5-beta-reductase pathway results in the production of beta-pregnanediol (β-pregnanediol), which is considered an inactive metabolite. rupahealth.comrupahealth.com In total, progesterone metabolism can result in eight different isomers of hexahydrogenated pregnanediols. wikipedia.org The measurement of these isomers can provide insights into an individual's preference for either the 5-alpha or 5-beta metabolic pathway. rupahealth.com

Key Enzymes and Resulting Pregnanediol Isomers

| Initial Enzyme | Metabolic Pathway | Primary Pregnanediol Isomer | Associated Intermediate | Activity of Intermediate |

|---|---|---|---|---|

| 5-alpha-reductase | 5-alpha pathway | α-Pregnanediol | Allopregnanolone | Neurosteroid with anti-inflammatory effects |

| 5-beta-reductase | 5-beta pathway | β-Pregnanediol | N/A | Inactive |

Definition and Context of "Pregnanediol V" within the Pregnanediol Class

This compound is a specific isomer within the broader class of pregnanediol compounds. nih.gov It is recognized as a metabolite of progesterone. wikipedia.orgrupahealth.com

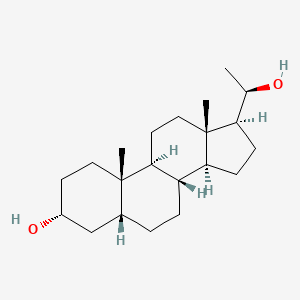

The specific chemical structure of this compound distinguishes it from other pregnanediol isomers. Its formal IUPAC name is (3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.gov More simply, it is also known as 3-alpha,20-beta-Dihydroxy-5-beta-pregnane. nih.gov This nomenclature indicates the specific stereochemistry: the hydrogen at position 5 is in the beta orientation, the hydroxyl group at position 3 is in the alpha orientation, and crucially, the hydroxyl group at position 20 is in the beta orientation. This 20-beta configuration is a key distinction from the more commonly referenced pregnanediol (5β-pregnane-3α,20α-diol). wikipedia.org

Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonym | 3-alpha,20-beta-Dihydroxy-5-beta-pregnane |

| CAS Number | 80-91-1 |

Like other pregnanediols, this compound is a product of the metabolic breakdown of progesterone. wikipedia.org The process of converting progesterone into its various pregnanediol metabolites involves several reduction steps. Following the initial action of either 5α-reductase or 5β-reductase, further reduction occurs via enzymes such as 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, 20α-hydroxysteroid dehydrogenase, and 20β-hydroxysteroid dehydrogenase. wikipedia.org The formation of this compound (5β-pregnane-3α,20β-diol) specifically involves the action of 5β-reductase, 3α-hydroxysteroid dehydrogenase, and 20β-hydroxysteroid dehydrogenase. These metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) in the liver before being excreted in the urine. wikipedia.org The measurement of these urinary metabolites serves as a valuable, non-invasive indicator of the body's progesterone production. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-OQOYYRQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020842 | |

| Record name | Pregnanediol V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-91-1 | |

| Record name | 5β-Pregnane-3α,20β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanediol V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-β-pregnane-3-α,20-β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNANEDIOL V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Z9A22236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Pregnanediols

Enzymatic Pathways Leading to Pregnanediol (B26743) Formation

The transformation of progesterone (B1679170) into pregnanediols is orchestrated by a cascade of enzymes, including reductases and hydroxysteroid dehydrogenases. These enzymes determine the specific stereochemistry and functional groups of the resulting metabolites.

Progesterone serves as the primary precursor for the synthesis of all pregnanediols. Produced mainly by the corpus luteum during the luteal phase of the menstrual cycle, the placenta during pregnancy, and to a lesser extent by the adrenal glands, progesterone is a vital hormone for preparing the endometrium for implantation and maintaining pregnancy. Its metabolic journey begins with enzymatic modifications that lead to its inactivation and excretion. rupahealth.comrupahealth.comrupahealth.comwikipedia.orgscience.gov

The initial and critical step in pregnanediol formation involves the action of steroid reductases, specifically 5-alpha-reductase and 5-beta-reductase. These enzymes catalyze the stereospecific reduction of the Δ⁴-3-keto structure of progesterone, leading to the formation of distinct saturated intermediates. rupahealth.comrupahealth.comrupahealth.comwikipedia.orgnih.gov

The 5-alpha-reductase pathway initiates the conversion of progesterone into metabolites that ultimately yield alpha-pregnanediol. This pathway is associated with the production of neurosteroids possessing calming and anti-inflammatory properties. rupahealth.comrupahealth.com

Intermediate Metabolites (e.g., 5α-Dihydroprogesterone, Allopregnanolone) The first step in the 5-alpha-reductase pathway involves the reduction of progesterone by 5-alpha-reductase to form 5α-Dihydroprogesterone (5α-DHP). Subsequently, 5α-DHP is acted upon by 3α-hydroxysteroid dehydrogenase (3α-HSD), which converts it into allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). Allopregnanolone is a neuroactive steroid with significant effects on the central nervous system. rupahealth.comrupahealth.comrupahealth.comscience.govdnacare.nlsmb.org.mx

Subsequent Hydroxysteroid Dehydrogenase Actions (e.g., 3α-HSD, 20α-HSD) Following the formation of allopregnanolone, the final step in the production of alpha-pregnanediol involves the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme reduces the ketone group at the C20 position of allopregnanolone to a hydroxyl group, yielding α-pregnanediol (5α-Pregnan-3α,20α-diol). rupahealth.comrupahealth.comrupahealth.comwikipedia.orgnih.gov

In contrast to the 5-alpha-reductase pathway, the 5-beta-reductase pathway leads to the formation of beta-pregnanediol, which are generally considered inactive metabolites. rupahealth.comrupahealth.com

The pathway commences with the reduction of progesterone by 5-beta-reductase, producing 5β-Dihydroprogesterone (5β-DHP). This intermediate is then converted by 3α-hydroxysteroid dehydrogenase (3α-HSD) into pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one). The final step in this series is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), which reduces pregnanolone to β-pregnanediol (5β-Pregnan-3α,20α-diol). rupahealth.comrupahealth.comrupahealth.com

The following table summarizes the key enzymatic steps in the formation of alpha and beta pregnanediols from progesterone:

| Pathway | Initial Reduction Enzyme | Intermediate Metabolite 1 | Hydroxylation Enzyme 1 | Intermediate Metabolite 2 (Neurosteroid) | Hydroxylation Enzyme 2 | Final Pregnanediol Product |

| 5-alpha-reductase | 5-alpha-reductase | 5α-Dihydroprogesterone (5α-DHP) | 3α-HSD | Allopregnanolone | 20α-HSD | α-Pregnanediol |

| 5-beta-reductase | 5-beta-reductase | 5β-Dihydroprogesterone (5β-DHP) | 3α-HSD | Pregnanolone | 20α-HSD | β-Pregnanediol |

List of Compounds Mentioned:

Pregnanediol

Progesterone

5-alpha-reductase

Alpha-Pregnanediol

5α-Dihydroprogesterone (5α-DHP)

Allopregnanolone

3α-HSD (3α-hydroxysteroid dehydrogenase)

20α-HSD (20α-hydroxysteroid dehydrogenase)

5-beta-reductase

Beta-Pregnanediol

5β-Dihydroprogesterone (5β-DHP)

Pregnanolone

Advanced Analytical Methodologies for Pregnanediol Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry offers high specificity and sensitivity for the determination of pregnanediol (B26743) and its conjugates. These methods allow for the precise identification and quantification of analytes by separating them from complex biological matrices before detection.

Gas chromatography (GC) represents one of the earlier and foundational methods for the analysis of steroids, including pregnanediol. nih.govnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. youtube.com The retention time, which is the time it takes for a compound to travel through the column, is a key parameter for identification. youtube.com For the analysis of pregnanediol, which is a non-volatile compound, a derivatization step is typically required to increase its volatility and thermal stability.

Research has demonstrated the utility of GC for large-scale urinary pregnanediol determinations. nih.gov Simplified GC methods have been developed to facilitate the screening of numerous samples, which is particularly useful in clinical and research studies monitoring ovulation. nih.gov The interpretation of GC results involves analyzing the chromatogram, where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound in the sample. youtube.com By comparing the retention times of the peaks in a sample to those of known standards, the specific compounds can be identified. youtube.com

Liquid chromatography-mass spectrometry (LC-MS) has become a prominent and powerful tool for the analysis of pregnanediol and its metabolites. unito.it This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column containing a solid adsorbent material. The different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured.

LC-MS offers several advantages over older methods, including increased sensitivity and specificity, which reduces the likelihood of cross-reactivity with other structurally similar steroids. plos.org Recent developments in LC-MS have enabled the direct measurement of pregnanediol glucuronide (PdG) in various biological matrices, such as urine and dried urine spots, without the need for deconjugation or derivatization steps. nih.govresearchgate.net This simplifies the sample preparation process and reduces analysis time. nih.gov

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is an advanced iteration of LC-MS that provides even greater resolution, sensitivity, and speed. nih.gov This technique utilizes columns with smaller particle sizes, which allows for faster separations without sacrificing efficiency. Tandem mass spectrometry (MS/MS) adds another layer of specificity by subjecting the ions generated from the initial mass analysis to a second round of fragmentation and analysis. This process allows for the unambiguous identification and quantification of the target analyte, even in complex biological samples.

Recent studies have highlighted the development and application of rapid "dilute and shoot" UHPLC-MS/MS methods for the measurement of pregnanediol-3-glucuronide (B129214) (PdG) in urine. unito.itnih.gov These methods involve minimal sample preparation, often just dilution, before injection into the UHPLC-MS/MS system, enabling high-throughput analysis. unito.it The high sensitivity of UHPLC-MS/MS allows for the detection of very low concentrations of PdG, making it suitable for a wide range of research applications. nih.gov The validation of these methods has demonstrated their accuracy, precision, and ability to efficiently separate PdG from other glucuro-conjugated steroid metabolites. nih.gov

Immunoassay Techniques for Pregnanediol Metabolites

Immunoassay techniques are widely used for the measurement of pregnanediol metabolites due to their relative simplicity, speed, and cost-effectiveness. unito.it These methods are based on the principle of competitive binding, where the analyte of interest (pregnanediol metabolite) in a sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody. google.com The amount of labeled analyte that binds to the antibody is inversely proportional to the amount of unlabeled analyte in the sample.

Common types of immunoassays used for pregnanediol metabolites include enzyme immunoassay (EIA) and radioimmunoassay (RIA). nih.gov EIA uses an enzyme as the label, and the subsequent enzyme-substrate reaction produces a measurable signal, such as a color change. nih.gov RIA, on the other hand, uses a radioactive isotope as the label. While immunoassays are valuable tools, they can be susceptible to methodological limitations, such as cross-reactivity with other structurally similar steroids, which can affect the specificity of the results. unito.it Despite these limitations, direct enzyme immunoassays for urinary pregnanediol-3-alpha-glucuronide have been developed and validated, showing good correlation with conventional radioimmunoassay methods. nih.gov

Methodological Validation and Performance Characteristics in Research Settings

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings. nih.govnih.gov This process involves a comprehensive evaluation of various performance characteristics to demonstrate that the method is suitable for its intended purpose.

Specificity and sensitivity are two of the most important performance characteristics of an analytical method. Specificity refers to the ability of a method to measure only the analyte of interest, without interference from other substances present in the sample. nih.gov Sensitivity, on the other hand, refers to the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Chromatography-mass spectrometry techniques, particularly UHPLC-MS/MS, are generally considered to have higher specificity and sensitivity compared to immunoassays. plos.orgnih.gov The multiple levels of separation and detection in MS-based methods minimize the risk of cross-reactivity and allow for the detection of very low analyte concentrations. nih.gov For instance, a validated UHPLC-MS/MS method for urinary PdG reported a limit of detection of 0.01 μg/mL. nih.gov

Immunoassays, while convenient, may have limitations in terms of specificity due to potential cross-reactivity of the antibodies with other structurally related steroids. unito.it However, advancements in antibody development have led to immunoassays with improved specificity. nih.gov The sensitivity of immunoassays can also vary depending on the specific assay design and reagents used.

Table 1: Comparison of Analytical Methodologies for Pregnanediol Determination

| Feature | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Immunoassay (EIA/RIA) |

| Principle | Separation of volatile compounds in a gaseous mobile phase | Separation of compounds in a liquid mobile phase followed by mass analysis | High-resolution separation with smaller particles followed by tandem mass analysis | Competitive binding between an analyte and a labeled analyte for a specific antibody |

| Sample Preparation | Often requires derivatization | Can be direct, but may involve extraction | Minimal, often "dilute and shoot" | Typically direct, with minimal preparation |

| Specificity | Good | High | Very High | Moderate to High (can have cross-reactivity) |

| Sensitivity | Moderate | High | Very High | Good to High |

| Throughput | Moderate | High | Very High | High |

| Advantages | Established technique | High specificity and sensitivity, direct analysis of conjugates | Highest specificity and sensitivity, rapid analysis | Cost-effective, simple, and rapid |

| Limitations | Requires derivatization for non-volatile compounds | Higher instrument cost | Highest instrument cost | Potential for cross-reactivity |

Table 2: Performance Characteristics of a Validated UHPLC-MS/MS Method for Urinary Pregnanediol Glucuronide (PdG)

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.01 μg/mL | nih.gov |

| Analysis Time | 6 minutes | nih.gov |

| Accuracy | Satisfactory | nih.gov |

| Repeatability | Satisfactory | nih.gov |

| Intermediate Precision | Satisfactory | nih.gov |

| Combined Uncertainty | Satisfactory | nih.gov |

Reproducibility and Accuracy in Research Studies

The credibility of pregnanediol research hinges on the reproducibility and accuracy of the analytical methods employed. Regulatory and research standards necessitate rigorous validation of these methods to ensure that the data generated is reliable and comparable across different studies and laboratories. Key performance characteristics that are meticulously evaluated include accuracy, precision, sensitivity, and specificity.

Accuracy, defined as the closeness of a measured value to a standard or known value, is a critical parameter. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pregnanediol-3-glucuronide (PdG) demonstrated accuracy between 90.6% and 110.4%. nih.gov Another study developing a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method reported that all accuracy values were below a 15% bias, affirming the reliability of the measurements. unito.it

Precision refers to the closeness of two or more measurements to each other. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). In the aforementioned LC-MS/MS study, the precision assays showed an RSD of less than 10.6%. nih.gov Similarly, the UHPLC-MS/MS method validation yielded satisfactory results for repeatability and intermediate precision, with all CVs for different calibration levels being below 15%. unito.itnih.gov These low percentages indicate a high degree of precision, meaning that repeated measurements of the same sample will yield very similar results.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample. Chromatographic techniques like gas chromatography (GC) and LC-MS/MS offer high specificity, separating pregnanediol from other structurally similar steroid metabolites. nih.govbioscientifica.com This is a significant advantage over less specific methods like immunoassays, which can sometimes suffer from cross-reactivity.

Sensitivity is another crucial aspect, particularly when measuring the low levels of pregnanediol present during certain phases of the menstrual cycle. Modern methods like LC-MS/MS offer excellent sensitivity, with limits of quantification (LOQ) reported as low as 0.01 ng/mL and limits of detection (LOD) down to 0.005 μg/mL. nih.govunito.it

The table below summarizes the validation parameters from a study that developed a UHPLC-MS/MS method for urinary PdG, demonstrating the method's high reproducibility and accuracy. unito.it

| Validation Parameter | Result | Significance |

| Intra-day Accuracy (bias %) | < 15% | High reliability of measurements within the same day. |

| Inter-day Accuracy (bias %) | < 15% | High reliability of measurements across different days. |

| Intra-day Precision (CV %) | < 15% | High reproducibility of results within the same day. |

| Inter-day Precision (CV %) | < 15% | High reproducibility of results across different days. |

| Limit of Detection (LOD) | 0.005 µg/mL | Capable of detecting very low concentrations of PdG. |

| Limit of Quantification (LOQ) | 0.01 µg/mL | Capable of accurately quantifying very low concentrations of PdG. nih.gov |

This table is based on data from a study on the rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide. unito.it

Sample Preparation and Processing for Pregnanediol Analysis in Research

The quality and integrity of the analytical results are heavily dependent on the methods used for sample collection, preparation, and processing. The choice of biological matrix, typically urine or serum, dictates the specific preparation protocol. rupahealth.comrupahealth.com

For urinary pregnanediol analysis, several steps are typically involved. Historically, methods included acid hydrolysis to cleave the glucuronide conjugate from pregnanediol, followed by extraction with an organic solvent like toluene. bioscientifica.com Further purification steps, such as permanganate (B83412) oxidation and chromatography on alumina (B75360) columns, were used to remove interfering substances before final quantification. bioscientifica.com

Modern methods often aim to simplify this process. For instance, a "dilute and shoot" approach for UHPLC-MS/MS analysis of urinary PdG has been developed. nih.gov This streamlined method involves minimal sample preparation, primarily dilution of the urine sample before direct injection into the analytical instrument, which significantly increases throughput and is advantageous for large clinical studies. nih.gov

Serum or plasma analysis requires different preparation techniques. As with urine, the goal is to isolate the analyte of interest and remove interfering components of the blood matrix. A highly sensitive and accurate LC-MS/MS method for the measurement of PdG in serum has been established, highlighting the optimization of factors affecting sample preparation as a key part of method development. nih.gov

Regardless of the sample type, the preparation process is optimized to ensure high recovery of the analyte and to minimize matrix effects, where other components in the sample can interfere with the analytical signal. For example, a thin-film solid-phase microextraction (TF-SPME) method coupled with UHPLC-ESI-QTOF/MS for urinary progesterone (B1679170) and pregnanediol showed extraction efficiencies and recoveries ranging from 79.3% to 99.2% and 88.8% to 111.8%, respectively, with a matrix effect of less than 15%. researchgate.net

The following table outlines a comparison of a traditional sample preparation method with a modern, simplified approach for urinary pregnanediol analysis.

| Preparation Step | Traditional Method (e.g., Chromatography-Colorimetry) | Modern Method (e.g., "Dilute and Shoot" UHPLC-MS/MS) |

| Hydrolysis | Acid hydrolysis required to free pregnanediol from its glucuronide conjugate. bioscientifica.com | Not always necessary as the conjugated form (PdG) can be measured directly. nih.gov |

| Extraction | Liquid-liquid extraction with solvents like toluene. bioscientifica.com | Minimal to no extraction; simple dilution of the sample. nih.gov |

| Purification | Multi-step process including permanganate oxidation and column chromatography. bioscientifica.com | Generally not required due to the high specificity of the MS/MS detector. nih.gov |

| Derivatization | Acetylation may be performed prior to final analysis. bioscientifica.com | Not required. |

| Throughput | Low; time-consuming and labor-intensive. | High; rapid and suitable for large numbers of samples. nih.gov |

Application of Stable Isotope Tracers in Pregnanediol Metabolic Studies

Stable isotope tracers offer a powerful and safe alternative to radioactive isotopes for in vivo metabolic studies in humans, particularly in sensitive populations such as pregnant women. nih.gov These non-radioactive isotopes, such as deuterium (B1214612) (²H), can be incorporated into a precursor molecule, like progesterone, to trace its metabolic fate and determine production rates. nih.govnih.gov

A key application in this area is the determination of the progesterone production rate by measuring the dilution of a stable isotope-labeled tracer in a urinary metabolite. nih.gov In one such method, deuterium-labeled progesterone is administered, and the ratio of labeled to unlabeled pregnanediol (or another progesterone metabolite) is measured in a 24-hour urine sample using gas chromatography-mass spectrometry (GC-MS). nih.govoup.com This isotope dilution technique allows for the calculation of the in vivo progesterone production rate. nih.gov

This approach has been successfully used to quantify progesterone production during different phases of the menstrual cycle and throughout pregnancy. nih.gov For example, median progesterone production rates were found to be significantly different between the follicular and luteal phases of the menstrual cycle. nih.gov During pregnancy, the method has been used to track the substantial increase in progesterone production, from approximately 250 µmol/24 h at 6 weeks to over 1500 µmol/24 h at 35 weeks in a multiple pregnancy. nih.govoup.com

The use of stable isotope tracers provides several advantages:

Safety: They are non-radioactive and can be safely used in all human subjects, including pregnant women and children. nih.gov

High Specificity and Precision: Mass spectrometry allows for the simultaneous measurement of the substrate and its isotopic enrichment with high accuracy. nih.gov

Dynamic Information: They provide quantitative data on metabolic kinetics, such as production and clearance rates, which cannot be obtained from static concentration measurements alone. semanticscholar.org

Multiple Tracer Studies: It is possible to use multiple stable isotope tracers simultaneously to investigate different metabolic pathways at the same time. nih.gov

The data table below presents findings from a study that used a deuterium-labeled progesterone tracer to determine progesterone production rates. nih.gov

| Physiological State | Progesterone Production Rate (µmol/24 h) |

| Follicular Phase (Day 7) | 3.5 (Median) |

| Luteal Phase (Day 7) | 72.6 (Median) |

| Pregnancy (6 weeks, singleton) | 250 |

| Pregnancy (35 weeks, triplet) | 1565 |

This table illustrates the progesterone production rates determined using a stable isotope tracer methodology, reflecting the dynamic changes in progesterone synthesis during the menstrual cycle and pregnancy. nih.gov

Biological Roles and Molecular Mechanisms of Pregnanediols

Progesterone (B1679170) Sulfate (B86663) Metabolites and Receptor Interactions

Research into the specific interactions of Pregnanediol (B26743) V with progesterone sulfate metabolism and its associated receptor pathways has yielded limited direct evidence. While Pregnanediol V is recognized as a metabolite of progesterone, detailed studies linking this particular compound to the activation or modulation of G-protein–coupled bile acid receptor 1 (GPBAR1/TGR5), Farnesoid X Receptor (FXR), or Transient Receptor Potential Cation Channel Subfamily M Member 3 (TRPM3) were not identified in the provided search results.

Existing literature primarily discusses other pregnanediol metabolites, particularly sulfated forms like 5β-pregnan-3α,20α-diol-sulfate (PM3S) and epiallopregnanolone sulfate (PM5S), in relation to these receptors. For instance, PM3S has been shown to activate GPBAR1/TGR5 nih.govresearchgate.net, and PM5S has been implicated as a partial agonist for FXR nih.govresearchgate.net and a modulator of TRPM3 nih.govresearchgate.netresearchgate.netresearchgate.net. General "pregnanediol" has also been noted as a neurosteroid ligand for TGR5 researchgate.netuni-duesseldorf.de. However, direct scientific data specifically detailing the interactions of this compound (identified as 5β-pregnane-3α,20β-diol chemsrc.com) with these specific receptors remains scarce in the available literature.

Activation of G-protein–coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

Direct evidence detailing the activation of GPBAR1/TGR5 by this compound was not found in the reviewed literature. Studies have indicated that certain sulfated progesterone metabolites, such as 5β-pregnan-3α,20α-diol-sulfate (PM3S), can activate GPBAR1/TGR5 nih.govresearchgate.net. General pregnanediols have also been identified as neurosteroid ligands for TGR5 researchgate.netuni-duesseldorf.de. However, specific research confirming this compound's role in activating this receptor is not available.

Interactions with Farnesoid X Receptor (FXR)

The interactions of this compound with the Farnesoid X Receptor (FXR) have not been specifically documented in the provided search results. Research has shown that other progesterone metabolites, notably epiallopregnanolone sulfate (PM5S), can act as partial agonists for FXR nih.govresearchgate.net. While this compound is a metabolite of progesterone, direct studies confirming its interaction with FXR are lacking.

Modulation of Transient Receptor Potential Cation Channel Subfamily M Member 3 (TRPM3)

Specific research detailing the modulation of the Transient Receptor Potential Cation Channel Subfamily M Member 3 (TRPM3) by this compound was not found. Studies have reported that other progesterone metabolites, such as epiallopregnanolone sulfate (PM5S), can increase calcium influx in TRPM3-expressing cells nih.govresearchgate.netresearchgate.netresearchgate.net. Additionally, pregnenolone (B344588) sulfate (PS) and PM5S are known modulators of TRPM3 researchgate.netkuleuven.be. However, direct evidence for this compound's influence on TRPM3 is not available in the reviewed literature.

Theoretical Frameworks and Research Perspectives on Pregnanediols

Biochemical and Steroidogenic Pathway Theories

Pregnanediols are metabolites of progesterone (B1679170), a critical steroid hormone involved in numerous physiological processes. wikipedia.orgrupahealth.com The biosynthesis and metabolism of these compounds are governed by complex enzymatic pathways that are central to steroidogenesis. nih.govfrontiersin.org Pregnanediol (B26743) V is identified as 5β-pregnane-3α,20β-diol, an isomer of the more commonly referenced 5β-pregnane-3α,20α-diol. chemsrc.com

The formation of pregnanediols from progesterone is a multi-step process primarily occurring in the liver. rupahealth.com The initial and rate-determining step involves the reduction of the double bond in the A-ring of progesterone. This reaction is catalyzed by two key enzymes: 5α-reductase and 5β-reductase, which determine the resulting stereochemistry of the steroid nucleus. rupahealth.comrupahealth.com The formation of 5β-pregnane derivatives, such as Pregnanediol V, is initiated by the enzyme 5β-reductase, which converts progesterone into 5β-dihydroprogesterone (5β-DHP). rupahealth.com

Following this initial reduction, further enzymatic modifications occur. The intermediate, 5β-DHP, is acted upon by hydroxysteroid dehydrogenases (HSDs). Specifically, a 3α-hydroxysteroid dehydrogenase (3α-HSD) converts the 3-keto group of 5β-DHP to a 3α-hydroxyl group, forming pregnanolone (B1679072). rupahealth.com The final step in the formation of a pregnanediol involves the reduction of the 20-keto group. In the case of the common pregnanediol (5β-pregnane-3α,20α-diol), this is catalyzed by 20α-HSD. rupahealth.com The formation of this compound (5β-pregnane-3α,20β-diol) would analogously involve a 20β-HSD.

Table 1: Key Enzymes in the Formation of 5β-Pregnanediol Isomers

| Enzyme | Action | Intermediate/Product |

|---|---|---|

| 5β-reductase | Reduces the C4-C5 double bond of progesterone | 5β-dihydroprogesterone |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Reduces the 3-keto group | Pregnanolone |

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | Reduces the 20-keto group | 5β-Pregnane-3α,20α-diol |

| 20β-hydroxysteroid dehydrogenase (20β-HSD) | Reduces the 20-keto group | 5β-Pregnane-3α,20β-diol (this compound) |

The study of enzyme kinetics provides insight into the efficiency and regulation of metabolic pathways. wikipedia.org The enzymes involved in pregnanediol formation exhibit specific kinetic properties and substrate preferences that dictate the flow of metabolites. For instance, progesterone 5β-reductase, an enzyme crucial for the synthesis of the 5β-pregnane backbone of this compound, has been characterized in the plant Digitalis purpurea. nih.gov This enzyme demonstrated a pH optimum of 8.0 and an apparent Michaelis constant (Km) of 6 µM for its substrate, progesterone, and 22 µM for its co-substrate, NADPH, indicating a high affinity for its substrates. nih.gov

Substrate specificity is a hallmark of steroidogenic enzymes, ensuring precise control over hormone production. researchgate.net For example, cytochrome P450 enzymes involved in earlier stages of steroidogenesis, like CYP17A1, catalyze both 17α-hydroxylation and a subsequent 17,20-lyase reaction on pregnenolone (B344588) and progesterone. nih.gov The efficiency of these reactions can be influenced by accessory proteins and the specific conformation of the enzyme-substrate complex. nih.gov Similarly, the hydroxysteroid dehydrogenases (HSDs) that act downstream to produce pregnanediols are highly specific for the position (e.g., C3, C17, C20) and the orientation (α or β) of the hydroxyl group they create or oxidize. nih.gov This specificity ensures that distinct metabolites like the 20α- and 20β- (this compound) isomers are produced.

The steroidogenic pathways are not linear but represent a complex network of interconverting steroids. gdx.net Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. In steroidogenesis, this flux is dynamically regulated by the expression and activity of key enzymes, ensuring that the production of specific steroids meets physiological demands. nih.govfrontiersin.org

Progesterone serves as a central hub, from which pathways diverge to form glucocorticoids, mineralocorticoids, androgens, and its own metabolites like pregnanediols. nih.govgdx.net The conversion of progesterone to pregnanediols represents a catabolic or inactivating pathway, as pregnanediol is considered an inactive metabolite. wikipedia.orgnih.gov The direction of metabolic flux—whether progesterone is converted to active hormones or inactive metabolites—is tightly controlled. This regulation is crucial during physiological states like pregnancy, where high levels of progesterone must be maintained. nih.gov The interconversion of steroids is also a key feature, with enzymes like HSDs capable of catalyzing reversible reactions, allowing the cell to fine-tune the local concentrations of active and inactive steroids. nih.gov

Metabolomics and Pathway Analysis in Steroid Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become a powerful tool for investigating steroid metabolism. nih.gov This approach provides a comprehensive snapshot of the metabolic state and can reveal alterations in pathways associated with various physiological or pathological conditions. sahmri.org.aufrontiersin.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are central to profiling the steroid metabolome. oup.comendocrine-abstracts.org

Metabolomic profiling is widely applied for the discovery of biomarkers for disease diagnosis and prognosis. mdpi.comnih.gov In the context of steroid research, urinary or serum steroid metabolomics has shown significant promise. For example, untargeted metabolomic analysis of follicular fluid has been used to identify potential biomarkers for infertility, revealing changes in steroid hormone levels among other metabolites. e-century.us

Studies on preeclampsia have utilized metabolomic profiling of maternal serum to identify predictive biomarkers. nih.govnih.gov These analyses have revealed that the steroid hormone biosynthesis pathway is significantly disturbed in women who develop the condition. frontiersin.orgnih.gov Similarly, steroid metabolomics has proven to be a highly effective tool for the diagnosis of adrenocortical carcinoma (ACC). Profiling of urinary steroids can distinguish between benign and malignant adrenal tumors with high sensitivity and specificity, outperforming traditional imaging techniques. oup.comnih.gov

The datasets generated by metabolomic analyses are vast and complex, often containing thousands of metabolic features. nih.gov To interpret this data, advanced statistical and computational methods, including machine learning, are essential. researchgate.net Machine learning algorithms can identify patterns in high-dimensional data that are not apparent with conventional statistical methods. nih.gov

In steroid research, machine learning-based analysis of urine steroid profiles has been successfully used to create diagnostic classifiers. For instance, "random forest" algorithms have been applied to distinguish between samples from patients with recurrent ACC and those who are disease-free, achieving high accuracy (85%). nih.gov Another technique, generalized matrix relevance learning vector quantization (GMLVQ), has been used to analyze steroid excretion data to differentiate benign from malignant adrenal tumors with 90% sensitivity and specificity. oup.com These computational approaches allow for the development of powerful diagnostic tools based on the complex "fingerprint" of the steroid metabolome. nih.govnih.gov

Table 2: Application of Metabolomics and Machine Learning in Steroid-Related Conditions

| Condition Studied | Analytical Method | Key Findings / Outcome | Machine Learning Technique |

|---|---|---|---|

| Adrenocortical Carcinoma (ACC) | GC-MS | Differentiated benign from malignant tumors with 90% sensitivity/specificity. oup.com | Generalized Matrix Relevance LVQ oup.com |

| ACC Recurrence | GC-MS | Detected tumor recurrence with 81% sensitivity/specificity. nih.gov | Random Forests nih.gov |

| Primary Aldosteronism | Plasma Steroid Profiling | Predicted disease and subtypes with high sensitivity and specificity. nih.gov | Random Forests, Support Vector Machine (SVM) nih.gov |

| Preeclampsia | LC-MS | Identified a predictive panel of 7 biomarkers. nih.gov | LASSO Regression Analysis nih.gov |

Comparative Physiology and Evolutionary Aspects of Pregnanediol Metabolism in Different Species

The metabolism of progesterone and the production of pregnanediols vary significantly across different species, reflecting evolutionary adaptations in reproductive and endocrine physiology. frontiersin.org Studying these differences provides insight into the fundamental roles of steroid hormones.

For example, in pregnant mares, progesterone itself becomes undetectable in the circulation after day 220 of gestation. nih.gov Instead, their progestin profile is dominated by a variety of 5α-reduced pregnane (B1235032) metabolites. Infusion studies in pregnant mares showed that progesterone is rapidly converted to metabolites like 5α-pregnane-3,20-dione (5α-DHP) and other 20α-hydroxypregnanes. nih.gov This indicates a unique metabolic pathway compared to humans, where progesterone remains elevated.

Comparative studies in sheep and goats also reveal distinct patterns. While sheep placental cells predominantly convert pregnenolone to progesterone, goat placental binucleate cells produce 5β-pregnanediol as the major metabolite. nih.gov This finding is consistent with the in vivo steroid profiles during pregnancy in goats and highlights a species-specific preference in the placental metabolism of C21 steroids. nih.gov The evolution of these diverse metabolic strategies likely relates to the specific physiological requirements for maintaining pregnancy and regulating parturition in different species. nih.gov Similarly, the evolution of plant hormones from metabolic byproducts to complex regulatory molecules offers a parallel framework for understanding how such compounds can acquire critical signaling roles over evolutionary time. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for Pregnanediols

Exploration of Undiscovered Pregnanediol (B26743) Isomers and Their Metabolites

The family of pregnanediol isomers may be larger than currently recognized. The metabolism of progesterone (B1679170) can theoretically yield numerous stereoisomers, each with potentially distinct biological activities. Future research will likely focus on untargeted metabolomics approaches using high-resolution mass spectrometry to identify and characterize novel pregnanediol isomers and their downstream metabolites in various biological fluids and tissues. This exploration is crucial as these undiscovered compounds could play subtle but important roles in endocrine function and pathology.

Advanced Computational Modeling of Pregnanediol Metabolism and Interactions

Computational modeling offers a powerful tool to predict the metabolic fate of pregnanediols and their interactions with cellular targets. Future studies will likely employ quantum mechanics/molecular mechanics (QM/MM) simulations and molecular docking to model the binding of Pregnanediol V and other isomers to various receptors and enzymes. These models can help predict the biological activity of lesser-known isomers and guide experimental studies. Furthermore, systems biology approaches can be used to construct comprehensive models of progesterone metabolism, integrating genomic, proteomic, and metabolomic data to understand how the production of specific isomers like this compound is regulated.

Novel Analytical Method Development for Enhanced Specificity and Throughput in Research

A significant challenge in studying specific pregnanediol isomers is the difficulty in separating and quantifying them accurately due to their structural similarity. Future research will focus on developing novel analytical methods with improved specificity and higher throughput. Techniques such as multidimensional chromatography coupled with mass spectrometry (LC-MS/MS) and ion mobility-mass spectrometry (IM-MS) will be instrumental in resolving complex mixtures of steroid isomers. The development of specific immunoassays for this compound could also facilitate its measurement in large-scale clinical studies.

Investigation of Pregnanediol's Role in Modulating Cellular Signaling Pathways Beyond Known Receptors

The biological effects of pregnanediols are not limited to their interaction with classical steroid receptors. There is growing evidence that these metabolites can modulate various cellular signaling pathways through non-genomic mechanisms. Future research should investigate the effects of this compound on key signaling cascades, such as those involving protein kinases, phosphatases, and ion channels. Understanding these interactions could reveal novel therapeutic targets for a range of conditions. One study has suggested a potential role for 5β-pregnane-3α,20β-diol in breast milk jaundice through the inhibition of the UGT1A1 enzyme, highlighting the need for further investigation into its specific cellular interactions. Another study indicated its ability to stimulate calcium influx in human platelets, although the physiological relevance of this finding requires further exploration.

Elucidating the Precise Enzymatic Regulation of Pregnanediol Biosynthesis and Catabolism

The biosynthesis of specific pregnanediol isomers is determined by the activity of a series of enzymes, including 5β-reductase and various hydroxysteroid dehydrogenases. However, the precise regulation of these enzymes in different tissues and under various physiological conditions is not fully understood, particularly concerning the formation of the 20β-diol isomer. Future research should focus on identifying the specific enzymes responsible for the synthesis and breakdown of this compound and understanding how their expression and activity are regulated by hormonal and other signaling molecules. This knowledge is essential for understanding the factors that determine the levels of this specific metabolite in the body.

Long-term Longitudinal Research on Pregnanediol Metabolic Patterns in Various Physiological States

To fully appreciate the clinical significance of this compound, long-term longitudinal studies are necessary. These studies should track the levels of this and other pregnanediol isomers over time in large cohorts of individuals, encompassing different physiological states such as the menstrual cycle, pregnancy, and menopause, as well as in various disease conditions. By correlating metabolic patterns with clinical outcomes, researchers can identify potential biomarkers for disease risk and progression, and gain deeper insights into the role of pregnanediol metabolism in health and disease.

Concluding Remarks on Pregnanediol Research

Synthesis of Current Academic Understanding

Current academic consensus firmly establishes pregnanediol (B26743) as a reliable biomarker for progesterone (B1679170) activity. rupahealth.comwikipedia.orgbritannica.com Progesterone itself is crucial for the menstrual cycle, implantation, and the maintenance of pregnancy. nih.gov Consequently, tracking the urinary excretion of its main metabolite, pregnanediol (specifically, its glucuronide conjugate), provides a non-invasive method to assess ovarian function, confirm ovulation, and monitor the luteal phase of the menstrual cycle. wikipedia.orgbritannica.comfrontiersin.org

Metabolically, the formation of pregnanediol isomers is well-characterized. Progesterone is metabolized via two primary pathways initiated by 5α-reductase or 5β-reductase. rupahealth.com The 5β-reductase pathway leads to the formation of 5β-pregnanedione, which is then converted to pregnanolone (B1679072) and finally to 5β-pregnane-3α,20α-diol (β-pregnanediol), the most prominent urinary metabolite. rupahealth.comrupahealth.com The 5α-reductase pathway produces allopregnanolone (B1667786), a potent neurosteroid, which is subsequently metabolized to α-pregnanediol. rupahealth.comrupahealth.com While β-pregnanediol is considered biologically inactive, the pathway leading to α-pregnanediol produces active neurosteroids, highlighting a key functional difference in progesterone metabolism. rupahealth.comrupahealth.com

Analytically, modern techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have significantly improved the sensitivity and specificity of pregnanediol measurement in biological fluids like urine and serum, surpassing older immunoassay methods. nih.govnih.gov These advancements allow for more precise quantification, aiding both clinical diagnostics and research.

Identification of Knowledge Gaps in Pregnanediol Research

Despite a solid foundational understanding, several knowledge gaps persist in pregnanediol research.

Extra-Adrenal and Extra-Gonadal Production: While the primary sources of progesterone (and thus pregnanediol) are the ovaries, placenta, and adrenal glands, the physiological significance of its synthesis and metabolism in other tissues, such as the brain and intestines, is not fully understood. rupahealth.comrupahealth.com The local roles of pregnanediol and its precursor pathways in these tissues warrant further investigation.

Functional Role of Isomers: The functional distinction between the 5α and 5β metabolic pathways of progesterone is an area of active research. While the 5α pathway leads to the neuroactive steroid allopregnanolone, the 5β pathway is generally considered to produce inactive metabolites. rupahealth.com However, some research suggests that 5β-reduced steroids may have biological activities, such as influencing platelet activation, though the physiological relevance remains unclear. nih.gov A deeper understanding of the factors that regulate the flux through these two pathways and the potential functions of 5β-metabolites is needed.

Clinical Utility in Other Pathologies: The role of pregnanediol as a biomarker is well-established in reproductive health, but its potential utility in other conditions is less explored. For instance, altered steroid metabolism has been observed in conditions like polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and certain cancers. rupahealth.comclinicalgate.com Further research is required to determine if pregnanediol levels, or the ratio of its isomers, could serve as useful diagnostic or prognostic markers in a wider range of diseases.

Standardization of Measurement: Although advanced analytical methods exist, there is a need for greater standardization of pregnanediol measurement across different laboratories and clinical settings to ensure comparability of results. frontiersin.org This is particularly important for establishing universal reference ranges and clinical decision thresholds.

Broader Implications for Steroid Biochemistry and Physiology

The study of pregnanediol has broader implications that extend beyond its role as a simple metabolite.

Understanding Enzyme Function and Regulation: Research into pregnanediol synthesis provides critical insights into the function and regulation of key steroidogenic enzymes, such as 5α-reductase, 5β-reductase (AKR1D1), and hydroxysteroid dehydrogenases. rupahealth.comnih.gov Understanding how these enzymes are regulated at the genetic and cellular level is fundamental to steroid biochemistry and has implications for various endocrine disorders.

Insights into Fetal-Placental Endocrinology: The interplay between the fetus and the placenta in steroid hormone production is complex. hormonebalance.org Pregnanediol is a product of this intricate system, and its study helps to unravel the unique metabolic pathways active during pregnancy. For example, in some species like goats, 5β-pregnanediol is a major placental product, highlighting species-specific differences in steroid metabolism. nih.gov

Neurosteroidogenesis and Brain Function: The metabolic pathway leading to α-pregnanediol is a key part of neurosteroidogenesis, producing allopregnanolone, which modulates GABA-A receptors and has significant effects on mood, anxiety, and neuronal function. rupahealth.comrupahealth.com Therefore, studying the factors that influence this pathway has profound implications for neuroscience and the treatment of neurological and psychiatric disorders.

Development of Diagnostic Tools: The continuous refinement of methods to measure pregnanediol and its related metabolites contributes to the development of more sophisticated diagnostic tools for monitoring fertility, managing high-risk pregnancies, and potentially diagnosing other endocrine-related health issues. frontiersin.orgnih.gov

Q & A

Q. How is pregnanediol V quantified in clinical and experimental studies, and what methodological considerations ensure accuracy?

this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) or immunoassays. Key methodological considerations include:

- Sample preparation : Hydrolysis of glucuronide conjugates (e.g., via β-glucuronidase treatment) to measure total pregnanediol .

- Calibration standards : Use of deuterated internal standards (e.g., d4-pregnanediol) to correct for matrix effects .

- Validation : Cross-reactivity tests for immunoassays to avoid interference from structurally similar metabolites like 5β-pregnanediol .

- Clinical relevance : Correlation with progesterone levels, requiring longitudinal sampling to account for diurnal variations .

Q. What experimental designs are optimal for studying this compound’s role in predicting pregnancy outcomes?

Prospective cohort studies with stratified sampling are recommended:

- Population : Women with threatened abortion or undergoing labor induction, with exclusion criteria for confounding factors (e.g., placental abnormalities) .

- Endpoint definition : Clear thresholds (e.g., 6 mg/L in urine) for predicting pregnancy continuation or failure .

- Data collection : Daily or weekly urine assays paired with ultrasound monitoring to track fetal viability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s prognostic value in habitual abortion be resolved?

Contradictions often arise from:

- Heterogeneous cohorts : Differences in gestational age, progesterone supplementation, or metabolic variability .

- Analytical limitations : Immunoassays may overestimate pregnanediol due to cross-reactivity with other metabolites . Resolution strategies :

- Multivariate regression : Control for covariates like maternal age, progesterone implants, and placental function .

- Metabolomic profiling : Use LC-MS/MS to distinguish this compound from isomers and confirm its specificity as a biomarker .

Q. What methodologies address interspecies variability in this compound metabolism (e.g., human vs. rhinoceros models)?

- Comparative studies : Use isotope-labeled tracers (e.g., 14C-progesterone) to track species-specific conjugation pathways .

- Enzymatic assays : Characterize UDP-glucuronosyltransferase (UGT) isoforms responsible for pregnanediol glucuronidation in non-human species .

- Ethical frameworks : Adhere to NIH guidelines for preclinical studies, including justification of animal models and transparent reporting .

Q. How can structural characterization of this compound inform its biochemical interactions?

Advanced techniques include:

- X-ray crystallography : Resolve stereochemistry (e.g., 3α-OH vs. 3β-OH configurations) to clarify receptor-binding affinity .

- Nuclear Magnetic Resonance (NMR) : Map hydrogen-bonding networks in pregnanediol-protein complexes (e.g., with progesterone receptors) .

- Computational modeling : Predict metabolic stability using density functional theory (DFT) .

Q. What statistical approaches are critical for analyzing this compound’s role in longitudinal studies?

- Time-series analysis : Account for autocorrelation in repeated measurements .

- Survival analysis : Model time-to-event outcomes (e.g., abortion or labor onset) with pregnanediol as a time-dependent covariate .

- Power calculations : Ensure adequate sample size to detect clinically meaningful differences (e.g., 20% reduction in pregnanediol before abortion) .

Contradictions and Gaps in Current Research

Q. Why do some studies report negligible this compound excretion in non-pregnant rhinoceroses despite its presence in humans?

- Species-specific metabolism : African rhinoceroses lack the UGT isoforms required for pregnanediol glucuronidation, unlike humans and Indian rhinoceroses .

- Methodological artifacts : Immunoreactive "pregnanediol" in non-human studies may represent cross-reacting metabolites rather than the true compound .

Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?

- Tiered testing : Follow OECD guidelines for acute toxicity (oral, dermal) and genotoxicity (Ames test) .

- In vitro models : Use hepatic microsomes to assess metabolic activation and potential drug interactions .

- Reporting standards : Disclose all missing data (e.g., vapor pressure, carcinogenicity) in alignment with GHS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.